

LRGILS-NH2 TFA: A Technical Guide to a PAR2 Negative Control Peptide

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Compound of Interest

Compound Name: LRGILS-NH2 TFA

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Abstract

This technical guide provides a comprehensive overview of the **LRGILS-NH2 TFA** peptide, a critical tool in the study of Protease-Activated Receptor 2 (PAR2). We delve into its chemical structure, its function as a negative control for the PAR2 agonist SLIGRL-NH2, and the experimental data that confirms its inactivity. This document also outlines the key signaling pathways associated with PAR2 activation that LRGILS-NH2 fails to trigger, and provides standardized protocols for its synthesis, purification, and use in cellular assays.

Peptide Sequence and Structure

The LRGILS-NH2 peptide is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine. A key structural feature is the amidation of the C-terminus, indicated by "-NH2". This modification is significant as it can increase the peptide's stability and bioavailability in biological systems. The "TFA" designation signifies that the peptide is supplied as a trifluoroacetic acid salt, a common counterion resulting from the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary sequence of LRGILS-NH2 is the reverse of the PAR2 agonist peptide, SLIGRL-NH2.^{[1][2][3][4][5]} This reversal of the amino acid sequence is the basis for its use as an inactive control in experiments studying PAR2 activation.^{[1][2][3][4][5]}

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of LRGILS-NH2. Data is compiled from various suppliers and literature sources.

Property	Value	Reference(s)
Sequence	Leu-Arg-Gly-Ile-Leu-Ser-NH2	[3]
Molecular Formula (free peptide)	C29H56N10O7	[5][6]
Molecular Weight (free peptide)	656.83 g/mol	[5][6]
Molecular Formula (TFA salt)	C31H57F3N10O9	[7][8]
Molecular Weight (TFA salt)	770.84 g/mol	[7][8]
Purity	≥95% (typically by HPLC)	[5][6]
Solubility	Soluble in water (up to 2 mg/ml) and DMSO (≥ 100 mg/mL).[5][6][8]	
Appearance	White to off-white solid	N/A
Storage	Store at -20°C for long-term storage.[2][4][5][6][8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]	

Mechanism of Inaction: A PAR2 Negative Control

LRGILS-NH2 serves as an essential negative control in studies involving the PAR2 agonist SLIGRL-NH2.[1][2][3][4][5] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][6][9] Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand, directly activating the receptor.

The reversed sequence of LRGILS-NH2 is not recognized by the binding pocket of PAR2.[2] This has been demonstrated in competitive binding assays where LRGILS-NH2, even at high concentrations, fails to displace a radiolabeled PAR2 agonist.[2]

Quantitative Data on PAR2 Inactivity

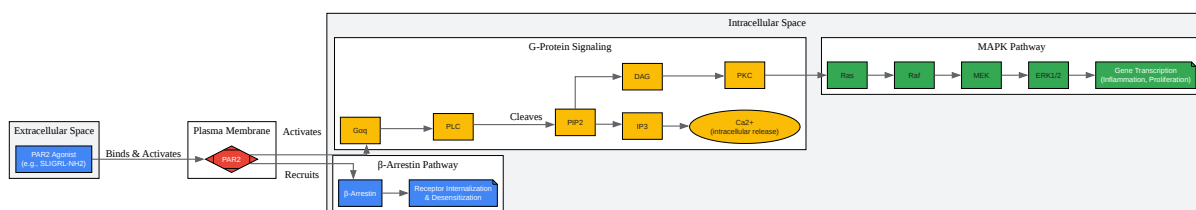
The following table summarizes quantitative data from a study demonstrating the lack of binding of LRGILS-NH2 to PAR2.

Experiment	Peptide	Concentration	Result	Reference
Competitive Radioligand Binding Assay	LRGILS-NH2	Up to 1 mM	No displacement of [3H]2-furoyl-LIGRL-NH2 binding to human PAR2.	[2]

This data provides strong evidence that LRGILS-NH2 does not interact with the PAR2 receptor, validating its use as a negative control.

PAR2 Signaling Pathways (Not Activated by LRGILS-NH2)

Activation of PAR2 by agonists like SLIGRL-NH2 triggers a cascade of intracellular signaling events.[6][9][10] As a negative control, LRGILS-NH2 is not expected to induce these pathways. A diagram of the PAR2 signaling cascade is provided below.



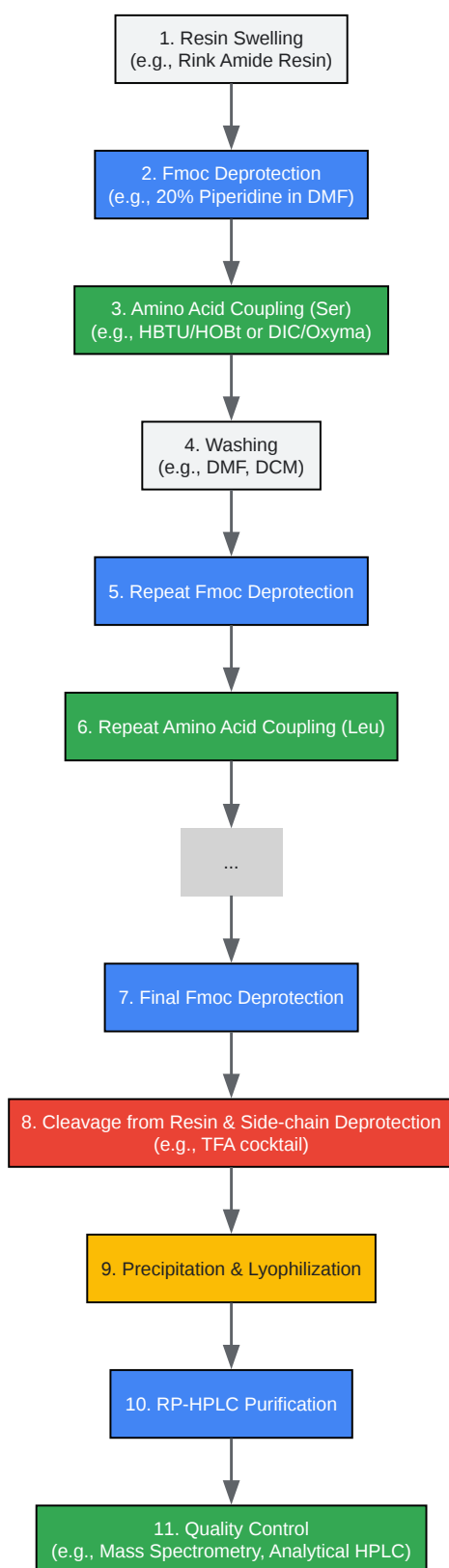
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Caption: PAR2 Signaling Cascade.

Experimental Protocols

General Protocol for Peptide Synthesis and Purification

While specific synthesis reports for LRGILS-NH2 are not readily available in the public domain, a standard solid-phase peptide synthesis (SPPS) protocol followed by RP-HPLC purification is the conventional method for its production.



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Caption: Peptide Synthesis and Purification Workflow.

Methodology:

- **Resin Preparation:** A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
- **Amino Acid Coupling:** The C-terminal amino acid (Serine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin. This is followed by deprotection of the Fmoc group.
- **Chain Elongation:** Subsequent Fmoc-protected amino acids are added sequentially according to the LRGILS sequence.
- **Cleavage and Deprotection:** Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Lyophilization and Quality Control:** The purified peptide is lyophilized to a powder and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Protocol for Use as a Negative Control in a Calcium Mobilization Assay

This protocol describes the use of LRGILS-NH₂ as a negative control in a common functional assay for PAR2 activation.

Objective: To demonstrate that LRGILS-NH₂ does not induce an increase in intracellular calcium concentration in PAR2-expressing cells, in contrast to the PAR2 agonist SLIGRL-NH₂.

Materials:

- PAR2-expressing cells (e.g., HEK293 cells stably expressing human PAR2)
- Cell culture medium (e.g., DMEM with 10% FBS)

- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- **LRGILS-NH2 TFA**
- SLIGRL-NH2 (positive control)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- Microplate reader with fluorescence detection capabilities

Methodology:

- Cell Culture: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading: Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
- Peptide Preparation: Prepare stock solutions of LRGILS-NH2 and SLIGRL-NH2 in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in the assay buffer to the desired final concentrations.
- Calcium Mobilization Measurement:
 - Place the cell plate in the microplate reader and measure the baseline fluorescence.
 - Add the LRGILS-NH2 or SLIGRL-NH2 solutions to the wells.
 - Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity for each well.
 - Compare the response induced by LRGILS-NH2 to that of the vehicle control and the positive control (SLIGRL-NH2).

Expected Results: Cells treated with SLIGRL-NH2 should show a significant increase in fluorescence, indicating an influx of intracellular calcium. In contrast, cells treated with LRGILS-NH2 should show no significant change in fluorescence compared to the vehicle control, confirming its inactivity.

Conclusion

LRGILS-NH2 TFA is a well-characterized and indispensable tool for researchers studying PAR2. Its reversed amino acid sequence renders it inactive towards the receptor, providing a reliable negative control to ensure the specificity of experimental findings with PAR2 agonists. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this peptide in PAR2 research.

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